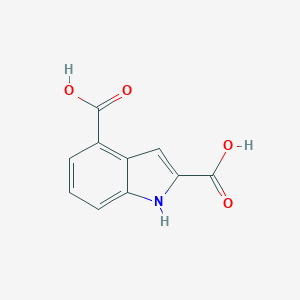

1H-indole-2,4-dicarboxylic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1H-indole-2,4-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO4/c12-9(13)5-2-1-3-7-6(5)4-8(11-7)10(14)15/h1-4,11H,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBQRSEVKSZQWFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=C(NC2=C1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90564762 | |

| Record name | 1H-Indole-2,4-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90564762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103027-96-9 | |

| Record name | 1H-Indole-2,4-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90564762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 1H-Indole-2,4-dicarboxylic Acid via the Reissert Condensation Pathway

Abstract

This technical guide provides an in-depth exploration of the synthesis of 1H-indole-2,4-dicarboxylic acid, a valuable scaffold in medicinal chemistry and drug discovery.[1][2][3] The described methodology utilizes the robust and classic Reissert indole synthesis, beginning with a suitably substituted nitrotoluene and diethyl oxalate.[4][5] This document is intended for researchers, chemists, and drug development professionals, offering a detailed reaction mechanism, a step-by-step experimental protocol, and critical field-proven insights into the causality behind experimental choices. Every claim and protocol is substantiated with citations from authoritative scientific literature to ensure technical accuracy and trustworthiness.

Introduction: The Significance of the Indole-2,4-dicarboxylic Acid Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[3][6] Specifically, indole-2-carboxylic acid derivatives have garnered significant attention for their diverse biological activities, serving as inhibitors for targets such as HIV-1 integrase and Indoleamine 2,3-dioxygenase 1 (IDO1)/Tryptophan 2,3-dioxygenase (TDO).[2][7] The strategic placement of a second carboxylic acid group at the 4-position of the indole ring creates a unique molecular framework, this compound, offering new vectors for molecular interactions and property modulation. This guide delineates a reliable synthetic route to this important building block using the time-tested Reissert indole synthesis.

Synthetic Strategy: The Reissert Indole Synthesis

The Reissert indole synthesis is a powerful and fundamental method for constructing the indole ring system. The core strategy involves two key transformations:

-

Base-Catalyzed Condensation: The reaction of an ortho-nitrotoluene derivative with diethyl oxalate.[4][8] The methyl group, activated by the ortho-nitro group, is deprotonated by a strong base, and the resulting carbanion attacks the electrophilic diethyl oxalate.

-

Reductive Cyclization: The nitro group of the resulting pyruvate intermediate is reduced to an amine, which then undergoes a spontaneous intramolecular condensation (cyclization) onto the adjacent ketone, followed by dehydration to form the aromatic indole ring.[5][9]

To achieve the target molecule, this compound, the logical starting material is a toluene molecule substituted with a nitro group at the 2-position and a carboxylate precursor at the 4-position. For this guide, we will focus on methyl 2-nitro-p-toluate (methyl 4-methyl-2-nitrobenzoate) as the starting material.

Overall Synthetic Workflow

The synthesis proceeds through a two-stage process involving condensation followed by a one-pot reductive cyclization and saponification.

Caption: High-level workflow for the synthesis of this compound.

Reaction Mechanism: A Step-by-Step Analysis

Understanding the underlying mechanism is critical for troubleshooting and optimization. The transformation unfolds through several distinct electronic and structural rearrangements.

-

Deprotonation and Condensation: A strong base, typically potassium ethoxide, abstracts an acidic proton from the methyl group of methyl 2-nitro-p-toluate. Potassium ethoxide is often favored over sodium ethoxide for its greater basicity, which can lead to improved reaction rates and yields.[4][9] The resulting resonance-stabilized carbanion acts as a potent nucleophile. This nucleophile attacks one of the electrophilic carbonyl carbons of diethyl oxalate, forming a tetrahedral intermediate. Subsequent elimination of an ethoxide anion yields the key intermediate, ethyl (4-methoxycarbonyl-2-nitrophenyl)pyruvate.[10]

-

Reduction of the Nitro Group: The nitro group of the pyruvate intermediate is reduced to a primary amine. This can be achieved through various methods, including zinc dust in acetic acid, iron powder in acetic acid, or catalytic hydrogenation.[11][12] The choice of reductant can be crucial; while classical methods like Zn/AcOH are effective, modern approaches may use catalytic hydrogenation (e.g., H₂ over Pd/C) for cleaner conversions and easier workups.[13]

-

Intramolecular Cyclization and Aromatization: The newly formed aniline derivative undergoes a rapid, acid-catalyzed intramolecular cyclization. The nucleophilic amino group attacks the adjacent α-keto carbonyl carbon to form a five-membered ring intermediate (an indolinol).[10][14] This intermediate readily dehydrates under the acidic reaction conditions to form the fully aromatic and thermodynamically stable indole ring system.

-

Saponification: The final step involves the hydrolysis of both the ethyl ester at the 2-position and the methyl ester at the 4-position to the corresponding carboxylic acids. This is typically achieved by heating the reaction mixture with a strong base (like NaOH or KOH) followed by acidic workup, or under acidic conditions.

Detailed Mechanistic Diagram

Caption: Reaction mechanism of the Reissert indole synthesis for the target molecule.

Experimental Protocol: A Self-Validating System

This protocol is a representative procedure adapted from established Reissert synthesis methodologies.[12] All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Part A: Condensation to form Ethyl (4-methoxycarbonyl-2-nitrophenyl)pyruvate

-

Reagent Preparation: Prepare a solution of potassium ethoxide by cautiously dissolving potassium metal (1.0 eq) in absolute ethanol under an inert atmosphere (N₂ or Ar).

-

Reaction Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere.

-

Initial Charge: Charge the flask with a solution of methyl 2-nitro-p-toluate (1.0 eq) and diethyl oxalate (1.2 eq) in absolute ethanol.

-

Condensation: Cool the solution in an ice bath. Add the freshly prepared potassium ethoxide solution dropwise via the dropping funnel over 30-60 minutes, maintaining the internal temperature below 10 °C.

-

Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction by pouring the mixture into ice-cold dilute hydrochloric acid. The resulting precipitate (the crude pyruvate intermediate) is collected by vacuum filtration, washed with cold water, and dried under vacuum.

Part B: Reductive Cyclization and Saponification

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend the crude ethyl (4-methoxycarbonyl-2-nitrophenyl)pyruvate (1.0 eq) in a mixture of glacial acetic acid and ethanol.

-

Reduction: Heat the mixture to approximately 60-70 °C. Add zinc dust (3.0-4.0 eq) portion-wise, ensuring the exothermic reaction is controlled. An increase in temperature and a change in color indicate the progress of the reduction.

-

Cyclization: After the zinc addition is complete, heat the reaction mixture to reflux for 2-4 hours to ensure complete cyclization.

-

Saponification: Cool the reaction mixture and filter to remove excess zinc and inorganic salts. Concentrate the filtrate under reduced pressure. To the residue, add an aqueous solution of sodium hydroxide (excess, ~3-4 eq) and heat to reflux for 2-3 hours to hydrolyze the ester groups.

-

Isolation and Purification: Cool the basic solution and filter if necessary. Acidify the clear filtrate with concentrated hydrochloric acid until the pH is ~2-3. The final product, this compound, will precipitate out of the solution. Collect the solid by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry in a vacuum oven. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Quantitative Data Summary

| Parameter | Stage A: Condensation | Stage B: Cyclization & Saponification |

| Key Reagents | Methyl 2-nitro-p-toluate, Diethyl Oxalate, Potassium Ethoxide | Ethyl (nitrophenyl)pyruvate, Zinc Dust, Acetic Acid, NaOH |

| Stoichiometry (eq) | 1.0 : 1.2 : 1.1 | 1.0 : 3.0-4.0 : solvent : ~4.0 |

| Temperature | 0-10 °C, then RT | 60-70 °C, then Reflux |

| Reaction Time | 12-18 hours | 4-6 hours (total) |

| Typical Yield | 75-85% (crude) | 60-70% (from pyruvate) |

| Purification | Precipitation/Filtration | Precipitation/Recrystallization |

Conclusion: A Robust Pathway to a Key Intermediate

The Reissert indole synthesis provides a reliable and scalable pathway for the preparation of this compound from commercially available starting materials. By understanding the nuances of the reaction mechanism—from the critical choice of base in the initial condensation to the conditions of the reductive cyclization—researchers can effectively troubleshoot and optimize the procedure. The resulting dicarboxylic acid is a versatile building block, primed for further elaboration in the synthesis of complex molecular architectures for drug discovery and materials science.

References

-

Wikipedia. Reissert indole synthesis. [Online] Available at: [Link][4]

-

Filo. C. Indole and its derivatives can also be synthesised by a variety of met.. [Online] Available at: [Link][8]

-

ResearchGate. (PDF) Reissert Indole Synthesis. [Online] Available at: [Link][9]

-

Reissert Indole Synthesis. [Online] Available at: [Link][11]

-

ResearchGate. Reissert-Indole-Synthesis.pdf. [Online] Available at: [Link][5]

-

ResearchGate. Reissert Indole Synthesis Using Continuous-Flow Hydrogenation. [Online] Available at: [Link][13]

-

ResearchGate. (PDF) Reissert Indole Synthesis Using Continuous-Flow Hydrogenation. [Online] Available at: [Link][15]

-

YouTube. Reissert Indole Synthesis - Full Video Lecture. [Online] September 29, 2021. Available at: [Link][14]

-

YouTube. Reissert Indole Synthesis. [Online] December 20, 2024. Available at: [Link][10]

-

MDPI. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). [Online] Available at: [Link][1]

-

PMC. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. [Online] Available at: [Link][6]

-

PubMed. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. [Online] February 15, 2020. Available at: [Link][2]

-

RSC Publishing. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. [Online] March 18, 2024. Available at: [Link][7]

-

Synthesis of Medicinally Important Indole Derivatives: A Review. [Online] Available at: [Link][3]

-

Organic Syntheses. 4-nitroindole. [Online] Available at: [Link][16]

Sources

- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) [mdpi.com]

- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 4. Reissert indole synthesis - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]

- 8. C. Indole and its derivatives can also be synthesised by a variety of met.. [askfilo.com]

- 9. researchgate.net [researchgate.net]

- 10. m.youtube.com [m.youtube.com]

- 11. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [cambridge.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. m.youtube.com [m.youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. Organic Syntheses Procedure [orgsyn.org]

A Technical Guide to the Spectroscopic Characterization of 1H-Indole-2,4-dicarboxylic Acid

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of 1H-indole-2,4-dicarboxylic acid (Molecular Formula: C₁₀H₇NO₄, Molecular Weight: 205.17 g/mol ).[1] As a key heterocyclic scaffold, the unambiguous structural confirmation of indole derivatives is paramount for applications in medicinal chemistry and materials science.[2][3] This document outlines the expected outcomes from core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), UV-Visible (UV-Vis), and Mass Spectrometry (MS). By integrating predictive analysis based on foundational principles and data from analogous structures, this guide serves as an essential resource for researchers, chemists, and quality control professionals engaged in the synthesis and analysis of this compound.

Introduction and Molecular Structure

This compound is a bifunctional indole derivative with significant potential as a building block in the synthesis of complex pharmaceutical agents and functional materials. Its rigid structure and the presence of two carboxylic acid moieties offer versatile handles for chemical modification. Accurate characterization is the bedrock of its utility, ensuring structural integrity, purity, and batch-to-batch consistency.

The structural elucidation of this molecule relies on a multi-technique approach, where each spectroscopic method provides a unique piece of the structural puzzle. This guide explains the causality behind the expected spectral features, empowering the analyst to not only confirm the structure but also to identify potential impurities or alternative isomers.

Below is the annotated chemical structure of this compound, with atoms numbered for clear reference in the subsequent spectroscopic discussions.

Figure 1: Annotated structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, a polar, deuterated solvent such as DMSO-d₆ is the recommended choice due to the compound's poor solubility in less polar solvents like chloroform and the need to observe exchangeable protons from the amine and carboxylic acid groups.[4]

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)

The proton NMR spectrum is expected to show distinct signals for the indole core protons and the exchangeable acidic protons. The chemical shifts are influenced by the electron-withdrawing carboxylic acid groups and the aromatic ring system.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Comparative Insights |

| ~12.0 - 13.5 | Broad Singlet | 2H | 2 x -COOH | Carboxylic acid protons are highly deshielded and typically appear as very broad signals. Their chemical shift can be concentration and temperature-dependent. This is a hallmark feature. |

| ~11.8 | Broad Singlet | 1H | N1-H | The indole N-H proton signal is characteristically downfield and broad. Similar values are seen for indole-2-carboxylic acid.[4][5] This signal will disappear upon D₂O exchange. |

| ~7.85 | Doublet (d) | 1H | C7-H | This proton is ortho to the electron-donating nitrogen but is part of the benzene ring. It will be coupled to C6-H. |

| ~7.70 | Doublet (d) | 1H | C5-H | This proton is ortho to the C4-carboxyl group, leading to deshielding. It will be coupled to C6-H. |

| ~7.30 | Triplet (t) or (dd) | 1H | C6-H | This proton is coupled to both C5-H and C7-H, resulting in a triplet or doublet of doublets. |

| ~7.20 | Singlet (s) | 1H | C3-H | The proton at the C3 position is adjacent to two quaternary carbons (C2 and C3a), and is expected to appear as a singlet. In indole-2-carboxylic acid, this proton appears around 7.11 ppm.[5] |

Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)

The ¹³C NMR spectrum will confirm the presence of ten unique carbon atoms in the molecule, with the carboxyl carbons appearing at the most downfield positions.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale & Comparative Insights |

| ~168.0 | C4-COOH | The C4-carboxyl carbon is attached to the benzene portion of the indole ring. |

| ~163.0 | C2-COOH | The C2-carboxyl carbon is attached to the electron-rich pyrrole ring, often appearing slightly upfield compared to a benzene-attached carboxyl group.[5] |

| ~138.0 | C7a | A quaternary carbon at the bridgehead of the two rings. |

| ~130.0 | C4 | A quaternary carbon deshielded by the directly attached carboxyl group. |

| ~128.5 | C2 | A quaternary carbon deshielded by both the nitrogen and the carboxyl group. |

| ~127.5 | C3a | The second quaternary bridgehead carbon. |

| ~125.0 | C6 | Aromatic methine carbon. |

| ~122.0 | C5 | Aromatic methine carbon. |

| ~114.0 | C7 | Aromatic methine carbon, typically shielded by the adjacent nitrogen atom. |

| ~108.0 | C3 | The C3 carbon in indole systems is characteristically shielded and appears relatively upfield.[5] |

Infrared (IR) Spectroscopy

IR spectroscopy is essential for identifying the key functional groups present in the molecule. The spectrum is expected to be dominated by absorptions from the O-H, N-H, and C=O bonds. The formation of intermolecular hydrogen bonds, particularly the dimerization of carboxylic acids, will have a pronounced effect on the spectrum.[6]

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Intensity | Interpretation |

| 3400 - 3300 | N-H Stretch | Medium | Characteristic of the indole N-H group. This band is often sharp. |

| 3300 - 2500 | O-H Stretch | Very Broad | A very broad and often complex absorption band characteristic of hydrogen-bonded carboxylic acid dimers. This is a definitive feature for the presence of -COOH groups.[6] |

| 1710 - 1680 | C=O Stretch | Strong, Sharp | Strong absorption from the carbonyl of the carboxylic acid groups. It is possible that two distinct peaks or a broadened peak may appear due to the different electronic environments of the C2 and C4 carboxyls. |

| 1600 - 1450 | C=C Stretch | Medium-Strong | Aromatic and heteroaromatic ring stretching vibrations. |

| ~1300 | C-O Stretch / O-H Bend | Medium | In-plane bending and stretching vibrations from the carboxylic acid function. |

| ~750 | C-H Bend | Strong | Out-of-plane bending for the ortho-disubstituted-like pattern on the benzene ring. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity. Electrospray ionization (ESI) is the preferred method for this polar, non-volatile compound.

-

Expected Molecular Ion:

-

Positive Mode (ESI+): [M+H]⁺ = 206.0448 m/z (Calculated for C₁₀H₈NO₄⁺)

-

Negative Mode (ESI-): [M-H]⁻ = 204.0297 m/z (Calculated for C₁₀H₆NO₄⁻)

-

-

Key Fragmentation Pathways:

-

Loss of H₂O (18 Da): Fragmentation of the molecular ion can readily occur via the loss of a water molecule.

-

Loss of CO₂ (44 Da): Decarboxylation is a common fragmentation pathway for carboxylic acids, leading to a significant peak at [M-CO₂]⁺ or [M-CO₂]⁻.

-

Loss of COOH (45 Da): Loss of the entire carboxylic acid radical is also highly probable.

-

Sequential Losses: Expect to see peaks corresponding to sequential losses, such as [M-H-CO₂]⁻ or [M+H-H₂O-CO]⁺.

-

Figure 2: Predicted ESI+ fragmentation pathway for this compound.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule's conjugated system. The indole ring system is a strong chromophore.

-

Solvent: Methanol or Ethanol.[7]

-

Expected Absorptions: The spectrum is expected to show two main absorption bands characteristic of the indole nucleus.

-

λ_max ≈ 220-230 nm: A strong absorption band corresponding to a π → π* transition.

-

λ_max ≈ 270-290 nm: A broader, less intense band with possible fine structure, also arising from π → π* transitions within the conjugated aromatic system.[8]

-

Integrated Analysis Workflow

No single technique provides a complete picture. The strength of spectroscopic characterization lies in the integration of all data points. The following workflow ensures a confident and complete structural assignment.

Figure 3: Integrated workflow for spectroscopic characterization.

Appendix: Standard Operating Protocols

A. NMR Sample Preparation (DMSO-d₆)

-

Accurately weigh 5-10 mg of the sample into a clean, dry vial.

-

Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Gently vortex or sonicate the vial until the sample is fully dissolved.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

-

Acquire ¹H, ¹³C, and optional 2D NMR (COSY, HSQC) spectra according to standard instrument parameters.

B. IR Spectroscopy (ATR)

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with isopropanol.

-

Record a background spectrum of the empty ATR stage.

-

Place a small amount (1-2 mg) of the solid sample directly onto the center of the ATR crystal.

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

C. Mass Spectrometry (ESI)

-

Prepare a stock solution of the sample at ~1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

-

Dilute the stock solution to a final concentration of 1-10 µg/mL using a 50:50 mixture of acetonitrile and water, often with 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode).

-

Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

-

Acquire the mass spectrum in both positive and negative ion modes over a mass range of m/z 50-500.

D. UV-Vis Spectroscopy

-

Prepare a stock solution of the sample in spectroscopic grade methanol at a concentration of ~1 mg/mL.

-

Dilute the stock solution to achieve an absorbance reading between 0.1 and 1.0 AU. A typical final concentration is around 0.01 mg/mL.

-

Use a quartz cuvette. Fill the reference cuvette with methanol and the sample cuvette with the diluted solution.

-

Scan the sample from 400 nm down to 200 nm to record the absorption spectrum.

References

- Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(I) - Supplementary Information. (n.d.). The Royal Society of Chemistry.

-

PubChem. (n.d.). 1H-indole-2,5-dicarboxylic Acid. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemSynthesis. (n.d.). This compound. Retrieved from [Link]

- Supporting information - The Royal Society of Chemistry. (n.d.).

-

PubChem. (n.d.). Indole-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). 1H-Indole-2-carboxylic acid, 1-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 2,3-dihydro-1H-indole-2,4-dicarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

- Combination of 1H and 13C NMR Spectroscopy. (n.d.).

-

Sławiński, J., et al. (2021). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. Molecules, 26(11), 3323. MDPI. Retrieved from [Link]

-

Zhang, Y., et al. (2020). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. European Journal of Medicinal Chemistry, 188, 112021. PubMed. Retrieved from [Link]

-

A facile synthesis and molecular characterization of certain new anti-proliferative indole-based chemical entities. (2023). Molecules, 28(9), 3737. MDPI. Retrieved from [Link]

-

Meng, Z., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Advances, 14, 8639-8650. Royal Society of Chemistry. Retrieved from [Link]

-

Al-Tel, T. H. (2018). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 23(12), 3333. MDPI. Retrieved from [Link]

-

Synthesis and Photophysical Studies of Nitrogen Heterocycles Containing Benzothiazines, Benzothiazoles, Indoles and Quinolines. (n.d.). DigitalCommons@UMaine. Retrieved from [Link]

- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). RSC Advances.

- Exploring 5-Methyl-1H-Indole-2-Carboxylic Acid: Properties and Applications. (n.d.).

- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). RSC Publishing.

-

Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists. (2022). PubMed Central. Retrieved from [Link]

-

1H-indole-3-carboxylic acid - MassBank. (n.d.). Retrieved from [Link]

-

Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. (n.d.). Longdom Publishing. Retrieved from [Link]

-

Structures and vibrational spectra of indole carboxylic acids. Part I. Indole-2-carboxylic acid. (n.d.). ResearchGate. Retrieved from [Link]

-

Millich, F., & Becker, E. I. (1959). Synthesis and Infrared Spectra of Some Indole Compounds. The Journal of Organic Chemistry, 24(2), 202-204. ACS Publications. Retrieved from [Link]

-

UV Vis Spectra of Indole Analogues. (n.d.). Research Data Australia. Retrieved from [Link]

- Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Dete. (2012). Longdom Publishing.

-

Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. (2017). PubMed Central. Retrieved from [Link]

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indole-2-carboxylic acid(1477-50-5) 1H NMR [m.chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. researchdata.edu.au [researchdata.edu.au]

- 8. digitalcommons.library.umaine.edu [digitalcommons.library.umaine.edu]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Indole-2,4-dicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Indole Nucleus in Scientific Research

The indole scaffold is a cornerstone of heterocyclic chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals. Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in medicinal chemistry. The introduction of substituents, such as carboxylic acid groups, can dramatically alter the molecule's physical, chemical, and biological properties. Indole-2,4-dicarboxylic acid, the subject of this guide, presents an interesting case for spectroscopic analysis due to the presence of two electron-withdrawing groups on the indole ring. Understanding its NMR signature is crucial for its unambiguous identification and characterization in any synthetic or biological context.

This guide will first establish a baseline by examining the fully assigned ¹H and ¹³C NMR spectra of the parent indole molecule. We will then dissect the influence of a carboxylic acid group at the C-2 and C-4 positions individually. Finally, leveraging the principle of substituent additivity, we will present a detailed prediction of the ¹H and ¹³C NMR spectra for indole-2,4-dicarboxylic acid. Throughout this guide, we emphasize the causality behind chemical shifts and coupling constants, providing a deeper understanding beyond mere data reporting.

Foundational Principles: NMR Spectroscopy of Aromatic Systems

The chemical shifts observed in the NMR spectrum of an aromatic compound are governed by the local electronic environment of each nucleus. The circulation of π-electrons in the aromatic ring generates a ring current, which creates a deshielding effect on the exocyclic protons, shifting them downfield (typically 6.5-8.5 ppm). Substituents on the ring can either enhance or reduce this effect through inductive and resonance contributions.

-

Inductive Effects : These are transmitted through sigma bonds and are dependent on the electronegativity of the substituent. Electron-withdrawing groups, like carboxylic acids, pull electron density away from the ring, deshielding nearby protons and carbons.

-

Resonance Effects : These involve the delocalization of π-electrons between the substituent and the aromatic ring. A carboxylic acid group is a deactivating group, withdrawing electron density from the ring, particularly at the ortho and para positions.

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data for indole carboxylic acids, a standardized protocol is essential.

Sample Preparation

-

Solvent Selection : Due to the acidic nature and potential for hydrogen bonding, deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. It is an excellent solvent for many organic acids and its residual proton signal (around 2.50 ppm) and carbon signals (around 39.52 ppm) typically do not interfere with the signals of the analyte[1]. The labile protons of the carboxylic acid and the indole N-H will also be observable as broad singlets in DMSO-d₆.

-

Concentration : For ¹H NMR, a concentration of 5-10 mg of the sample in 0.6-0.7 mL of DMSO-d₆ is recommended. For ¹³C NMR, a more concentrated solution of 20-50 mg in the same volume of solvent will be necessary to obtain a good signal-to-noise ratio in a reasonable time.

-

Filtration : The prepared solution should be filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Instrument Parameters

The following parameters are recommended for a 400 MHz spectrometer:

-

¹H NMR Acquisition :

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: -2 to 16 ppm.

-

Acquisition Time: ~4 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 16-64, depending on the concentration.

-

-

¹³C NMR Acquisition :

-

Pulse Program: Standard proton-decoupled pulse program with NOE.

-

Spectral Width: 0 to 200 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, depending on the concentration.

-

-

2D NMR Experiments : For unambiguous assignment, it is highly recommended to perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). These experiments reveal proton-proton couplings, direct carbon-proton attachments, and long-range carbon-proton correlations, respectively.

Experimental Workflow Diagram

Caption: Standard workflow for NMR analysis of indole carboxylic acids.

Spectral Analysis of Reference Compounds

To predict the spectrum of indole-2,4-dicarboxylic acid, we must first understand the spectra of its constituent parts. All data presented below are for samples dissolved in DMSO-d₆.

Indole

The parent indole molecule provides the baseline chemical shifts for the unsubstituted ring system. The numbering convention is shown below.

Indole Structure with Numbering

Caption: Numbering convention for the indole ring system.

| Position | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |

| 1 (N-H) | ~11.08 | br s | - |

| 2 | ~7.40 | t | 124.1 |

| 3 | ~6.48 | t | 102.1 |

| 4 | ~7.50 | d | 120.8 |

| 5 | ~7.00 | t | 121.7 |

| 6 | ~7.08 | t | 119.1 |

| 7 | ~7.55 | d | 111.4 |

| 3a | - | - | 128.1 |

| 7a | - | - | 135.8 |

Table 1: ¹H and ¹³C NMR data for Indole in DMSO-d₆.[2][3]

Indole-2-carboxylic acid

Introducing a carboxylic acid group at the C-2 position significantly alters the electronic distribution, primarily in the pyrrole ring.

| Position | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |

| 1 (N-H) | ~11.80 | br s | - |

| 2-COOH | ~13.00 | br s | 162.8 |

| 3 | ~7.26 | s | 108.1 |

| 4 | ~7.67 | d | 123.5 |

| 5 | ~7.14 | t | 121.9 |

| 6 | ~7.26 | t | 120.3 |

| 7 | ~7.48 | d | 112.5 |

| 3a | - | - | 127.3 |

| 7a | - | - | 137.4 |

Table 2: ¹H and ¹³C NMR data for Indole-2-carboxylic acid in DMSO-d₆.

The -COOH group at C-2 deshields the adjacent C-3 proton and carbon. The effect is also transmitted to the benzene ring, causing a general downfield shift of the protons and carbons.

Indole-4-carboxylic acid

Placing the carboxylic acid group on the benzene ring at C-4 has a more pronounced effect on the protons and carbons of that ring.

| Position | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |

| 1 (N-H) | ~11.40 | br s | - |

| 4-COOH | ~12.70 | br s | 168.8 |

| 2 | ~7.50 | t | 126.0 |

| 3 | ~7.10 | t | 101.5 |

| 5 | ~7.60 | d | 121.0 |

| 6 | ~7.15 | t | 126.5 |

| 7 | ~7.80 | d | 114.0 |

| 3a | - | - | 125.0 |

| 7a | - | - | 136.0 |

Table 3: ¹H and ¹³C NMR data for Indole-4-carboxylic acid in DMSO-d₆.

The C-4 -COOH group strongly deshields the ortho protons H-3 and H-5. The effect on the pyrrole ring protons (H-2 and H-3) is less pronounced compared to the C-2 substituted analogue.

Predicted ¹H and ¹³C NMR Data for Indole-2,4-dicarboxylic acid

By applying the principle of additivity of substituent chemical shifts (SCS), we can estimate the chemical shifts for the disubstituted indole. The SCS for each carboxylic acid group is calculated by subtracting the chemical shift of the parent indole from the chemical shift of the monosubstituted indole.

SCS (Position X) = δ(Monosubstituted Indole) - δ(Indole)

These SCS values are then added to the chemical shifts of the appropriately substituted indole to predict the spectrum of the disubstituted compound. For example, to predict the chemical shift of H-5 in indole-2,4-dicarboxylic acid, we can add the SCS of the 2-COOH group on H-5 to the chemical shift of H-5 in indole-4-carboxylic acid.

Based on this principle, the following ¹H and ¹³C NMR data are predicted for indole-2,4-dicarboxylic acid in DMSO-d₆.

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) | Justification |

| 1 (N-H) | ~12.0 | br s | - | Additive deshielding from two -COOH groups. |

| 2-COOH | ~13.2 | br s | ~163.0 | Typical carboxylic acid proton chemical shift. |

| 4-COOH | ~12.9 | br s | ~168.5 | Typical carboxylic acid proton chemical shift. |

| 3 | ~7.5 | s | ~109.0 | Strongly deshielded by adjacent 2-COOH and 4-COOH. |

| 5 | ~7.8 | d | ~123.0 | Deshielded by ortho 4-COOH group. |

| 6 | ~7.4 | t | ~122.0 | Influenced by both -COOH groups. |

| 7 | ~7.7 | d | ~115.0 | Deshielded by peri-interaction with 4-COOH. |

| 2 | - | - | ~130.0 | Directly attached to -COOH. |

| 3a | - | - | ~128.0 | Influenced by both substituents. |

| 4 | - | - | ~132.0 | Directly attached to -COOH. |

| 7a | - | - | ~138.0 | Influenced by both substituents. |

Table 4: Predicted ¹H and ¹³C NMR data for Indole-2,4-dicarboxylic acid in DMSO-d₆.

Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of indole-2,4-dicarboxylic acid. By systematically dissecting the spectral data of simpler, related compounds, we have constructed a reliable predictive model. The provided experimental protocols offer a standardized approach to acquiring high-quality data for this class of compounds. This guide serves as a valuable resource for researchers, enabling the confident identification and structural verification of indole-2,4-dicarboxylic acid and related derivatives in complex research settings. The principles and methodologies outlined herein are broadly applicable to the structural elucidation of other novel substituted heterocyclic systems.

References

- Joseph-Nathan, P., del Rio, R. E., & Morales-Rios, M. S. (1988). NMR STUDIES OF INDOLE. HETEROCYCLES, 27(2), 377-383.

- Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2009). Tables of Spectral Data for Structure Determination of Organic Compounds. Springer-Verlag Berlin Heidelberg.

- European Directorate for the Quality of Medicines & HealthCare. (2014). Recording of Nuclear Magnetic Resonance Spectra of Organic Substances such as New Psychoactive Substances. CLEN Method.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Hansen, P. E. (1981). Substituent effects on 13C NMR chemical shifts of aromatic compounds. Organic Magnetic Resonance, 15(2), 105-231.

-

ResearchGate. (n.d.). 1 H(400 MHz) and 13 C (100MHz) NMR spectral data for indole 15 in DMSO-d 6. Retrieved from [Link]

Sources

Biological activity of novel indole-2,4-dicarboxylic acid derivatives

An In-Depth Technical Guide to the Biological Activity of Novel Indole-2,4-dicarboxylic Acid Derivatives

Foreword: The Rationale for a Focused Investigation

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of pharmacologically active compounds.[1][2] Its structural versatility and ability to interact with numerous biological targets have led to the development of drugs for a wide range of diseases.[3] This guide moves beyond the broad landscape of indole chemistry to focus on a specific, highly promising, yet underexplored subclass: novel indole-2,4-dicarboxylic acid derivatives.

The strategic placement of two carboxylic acid groups at the C2 and C4 positions is not arbitrary. This dicarboxyl functionality is hypothesized to enhance aqueous solubility, a critical factor in bioavailability, and to provide multiple coordination points for binding to metalloenzymes or receptor active sites. This unique electronic and structural configuration forms the basis for exploring their potential as a new generation of therapeutic agents. As a Senior Application Scientist, this guide is structured to provide researchers and drug development professionals with a foundational understanding of the synthesis, multifaceted biological activities, and mechanistic underpinnings of this novel chemical series. We will delve into the causality behind experimental design, present self-validating protocols, and ground our findings in authoritative research.

Chapter 1: Synthetic Strategies and Workflow

The journey to discovering biologically active molecules begins with robust and reproducible chemical synthesis. The synthesis of indole-2,4-dicarboxylic acid derivatives is a multi-step process that requires careful selection of reagents and reaction conditions to achieve the desired final compounds with high purity.

Generalized Synthetic Workflow

The creation and validation of a novel chemical library follows a structured, iterative process. The goal is to move from theoretical design to biologically confirmed activity. This workflow ensures that resources are directed toward the most promising candidates.

Detailed Experimental Protocol: Synthesis of a Representative Indole-2-carboxamide Derivative

This protocol provides a representative method for synthesizing an amide derivative from an indole-2-carboxylic acid precursor. The logic behind this common transformation is to explore how modifying the carboxylic acid group into various amides can drastically alter biological activity by changing hydrogen bonding capabilities and steric profiles.

-

Esterification of the Carboxylic Acid:

-

Step: Dissolve the starting indole-2-carboxylic acid in methanol. Add a catalytic amount of sulfuric acid. Reflux the mixture for 4-6 hours.

-

Rationale: The esterification protects the carboxylic acid and increases its reactivity for subsequent reactions. Sulfuric acid acts as a catalyst to speed up the reaction.

-

-

N-Alkylation (if required):

-

Step: To a solution of the indole ester in a polar aprotic solvent (e.g., DMF), add a base such as sodium hydride (NaH) carefully at 0°C. Stir for 30 minutes, then add the desired alkyl halide.

-

Rationale: N-alkylation at the indole nitrogen is a common strategy to modulate lipophilicity and steric bulk, which can significantly impact target binding. NaH is a strong base that deprotonates the indole nitrogen, making it a potent nucleophile.

-

-

Hydrolysis of the Ester:

-

Step: Dissolve the N-alkylated indole ester in a mixture of THF and water. Add an excess of lithium hydroxide (LiOH) and stir at room temperature until the reaction is complete (monitored by TLC).

-

Rationale: The ester is hydrolyzed back to a carboxylic acid to prepare it for amide coupling. LiOH is a strong nucleophile that effectively cleaves the ester bond.

-

-

Amide Coupling:

-

Step: Dissolve the resulting carboxylic acid in dichloromethane (DCM). Add a coupling agent like HATU and a base such as DIPEA. Stir for 10 minutes, then add the desired amine. Continue stirring at room temperature for 12-24 hours.

-

Rationale: This is the key derivatization step. Coupling agents like HATU activate the carboxylic acid, making it highly susceptible to nucleophilic attack by the amine, forming a stable amide bond.

-

-

Purification and Characterization:

-

Step: Purify the crude product using column chromatography on silica gel. Characterize the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.[4][5]

-

Rationale: Purity is paramount for biological testing to ensure that the observed activity is solely due to the synthesized compound. Spectroscopic methods provide unambiguous structural confirmation.

-

Chapter 2: Potent Anticancer Activity

The indole scaffold is a well-established pharmacophore in oncology, with numerous derivatives demonstrating potent antiproliferative properties through diverse mechanisms of action.[2][3] These mechanisms often involve inducing programmed cell death (apoptosis) or interfering with key signaling pathways that control cell growth and proliferation.[3][6]

Mechanisms of Action

Indole derivatives exert their anticancer effects by targeting various cellular processes:

-

Enzyme Inhibition: Many derivatives act as inhibitors of crucial enzymes like tyrosine kinases (e.g., EGFR, VEGFR-2), histone deacetylases (HDACs), and topoisomerases.[6][7][8]

-

Cell Cycle Arrest: Compounds can halt the cell cycle at specific phases, most commonly G2/M or G1-S, preventing cancer cells from dividing.[6][9][10]

-

Apoptosis Induction: A primary goal of cancer therapy is to induce apoptosis. Indole derivatives can trigger this by modulating the expression of pro-apoptotic (Bax, Caspases) and anti-apoptotic (Bcl-2) proteins.[3][9]

-

Inhibition of Angiogenesis: By inhibiting kinases like VEGFR-2, some derivatives can prevent the formation of new blood vessels that tumors need to grow.[7]

The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell survival and proliferation and is often dysregulated in cancer. Indole derivatives have been shown to inhibit this pathway, making it a key target.[6]

In Vitro Antiproliferative Activity Data

The efficacy of novel compounds is quantified by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition in vitro. The table below summarizes representative data for various indole derivatives against human cancer cell lines.

| Compound Class | Derivative Example | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Indole-Curcumin | Methoxy-substituted | HeLa (Cervical) | 4.0 | [9] |

| Indole-Thiazolidinedione | Compound 26 | MCF-7 (Breast) | 3.18 | [9] |

| Indole-Acrylamide | Compound 1 | Huh7 (Liver) | 5.0 | [9] |

| 1H-Indole-2-carboxylic acid | Compound 46 | Bel-7402/5-Fu (Resistant Liver) | 4.55 | [9] |

| Indole-2-carboxamide | Compound Va | A-549 (Lung) | 0.071 (71 nM) | [7] |

| Indole-2-carboxamide | Compound 5h | A-549 (Lung) | 0.011 (11 nM) | [11] |

Protocol: MTT Assay for Cell Viability

The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding:

-

Step: Seed cancer cells (e.g., A549, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Rationale: This allows the cells to adhere to the plate and enter a logarithmic growth phase before treatment.

-

-

Compound Treatment:

-

Step: Prepare serial dilutions of the indole derivatives in the appropriate cell culture medium. Replace the old medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Rationale: A dose-response curve is necessary to calculate the IC₅₀ value accurately. Controls are essential for validating the experiment.

-

-

Incubation:

-

Step: Incubate the plate for 48-72 hours.

-

Rationale: The incubation period must be long enough for the compound to exert its antiproliferative effects.

-

-

MTT Addition:

-

Step: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Rationale: Living cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

-

-

Formazan Solubilization:

-

Step: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.

-

Rationale: The amount of purple formazan produced is directly proportional to the number of viable cells.

-

-

Data Acquisition:

-

Step: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Rationale: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control, from which the IC₅₀ value is determined.

-

Chapter 3: Broad-Spectrum Antimicrobial and Antiviral Activity

Beyond cancer, indole derivatives have demonstrated significant potential in combating infectious diseases caused by bacteria, fungi, and viruses.[12][13] The structural features of indole-2,4-dicarboxylic acid derivatives make them attractive candidates for development as novel anti-infective agents.

Antimicrobial and Antifungal Effects

Several studies have highlighted the efficacy of indole derivatives against a range of pathogens, including multidrug-resistant strains like MRSA.[13] One study reported that new ester and amide derivatives of indole-2-carboxylic acid showed significant activity against Enterococcus faecalis and the fungus Candida albicans, with a Minimum Inhibitory Concentration (MIC) value as low as 8 µg/mL for the most active compound.[14][15] The proposed mechanisms often involve the disruption of bacterial cell membrane integrity or the inhibition of essential enzymes like dihydrofolate reductase (DHFR).[16]

Antiviral Activity: HIV-1 Integrase Inhibition

A particularly promising area is the development of indole-2-carboxylic acid derivatives as HIV-1 integrase strand transfer inhibitors (INSTIs).[5][17] Integrase is a crucial viral enzyme for which there is no human counterpart, making it an excellent drug target.[5] The carboxylic acid at the C2 position, along with the indole nucleus, can chelate two Mg²⁺ ions within the enzyme's active site, effectively blocking its function and halting viral replication.[5][17] Optimization of this scaffold has led to derivatives with potent inhibitory effects, with IC₅₀ values as low as 0.13 µM.[17]

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is the gold standard for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Inoculum Preparation:

-

Step: Prepare a standardized suspension of the test microorganism (e.g., S. aureus) in a suitable broth, adjusted to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Rationale: A standardized inoculum size is critical for the reproducibility of the assay.

-

-

Compound Dilution:

-

Step: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth. The final volume in each well should be 100 µL.

-

Rationale: Serial dilution creates a concentration gradient to precisely identify the MIC.

-

-

Inoculation:

-

Step: Add 100 µL of the standardized bacterial inoculum to each well. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).

-

Rationale: The positive control ensures the bacteria are viable, while the negative control confirms the sterility of the medium.

-

-

Incubation:

-

Step: Incubate the plate at 37°C for 18-24 hours.

-

Rationale: This allows sufficient time for bacterial growth in wells where the compound concentration is below the MIC.

-

-

MIC Determination:

-

Step: Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Rationale: The absence of turbidity indicates that bacterial growth has been inhibited. This can be confirmed by measuring the optical density with a plate reader.

-

Chapter 4: Anti-inflammatory Potential

Chronic inflammation is a key driver of many diseases.[18] Indole derivatives have emerged as potent anti-inflammatory agents, primarily by modulating key signaling pathways and reducing the production of pro-inflammatory mediators.[9][19][20]

Mechanism of Anti-inflammatory Action

Studies on indole-2-carboxamide derivatives have shown they can effectively inhibit the lipopolysaccharide (LPS)-induced expression of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in macrophage cells.[19][20] The mechanism often involves the suppression of the NF-κB signaling pathway, a central regulator of the inflammatory response.[21] By inhibiting NF-κB, these compounds can downregulate the expression of other inflammatory enzymes like iNOS and COX-2, thereby reducing the production of nitric oxide (NO) and prostaglandins.[21]

Protocol: Measuring Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This assay quantifies the anti-inflammatory activity of a compound by measuring its ability to inhibit the production of nitric oxide, a key inflammatory mediator.

-

Cell Culture:

-

Step: Culture RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

-

Rationale: RAW 264.7 is a standard cell line for in vitro inflammation studies as it robustly produces NO upon stimulation.

-

-

Pre-treatment:

-

Step: Treat the cells with various concentrations of the indole derivatives for 1-2 hours before stimulation.

-

Rationale: Pre-treatment allows the compound to enter the cells and engage its target before the inflammatory cascade is initiated.

-

-

Stimulation:

-

Step: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include untreated and vehicle-treated controls.

-

Rationale: LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages.

-

-

Incubation:

-

Step: Incubate the plate for 24 hours to allow for the production of NO.

-

-

NO Measurement (Griess Assay):

-

Step: Collect the cell supernatant. Mix 50 µL of the supernatant with 50 µL of Griess Reagent A, followed by 50 µL of Griess Reagent B.

-

Rationale: The Griess reagent reacts with nitrite (a stable product of NO) to form a colored azo compound.

-

-

Data Analysis:

-

Step: Measure the absorbance at 540 nm. The intensity of the color is proportional to the amount of nitrite in the sample. Calculate the percentage of NO inhibition compared to the LPS-only treated cells.

-

Rationale: A reduction in absorbance indicates that the test compound inhibited NO production, demonstrating its anti-inflammatory potential.

-

Conclusion and Future Outlook

The indole-2,4-dicarboxylic acid scaffold represents a promising frontier in drug discovery. The evidence from closely related indole derivatives suggests that this specific substitution pattern holds significant potential for developing potent therapeutic agents with diverse activities, including anticancer, antimicrobial, and anti-inflammatory effects. The dicarboxylic acid moiety offers unique opportunities for target engagement and improved pharmacokinetic properties.

Future research should focus on synthesizing a broad library of these derivatives and screening them against a wide range of biological targets. Mechanistic studies will be crucial to elucidate their precise modes of action, while in vivo experiments will be necessary to validate their efficacy and safety in preclinical models. The insights and protocols provided in this guide serve as a robust starting point for researchers and drug developers to unlock the full therapeutic potential of this novel chemical class.

References

- Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. (n.d.). Bentham Science.

- Synthesis, Characterization and biological activity of indole-2- carboxylic acid derivatives - Scholar Science Journals. (n.d.). Scholar Science Journals.

- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (n.d.). MDPI.

- Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. (n.d.). PMC.

- Synthesis, characterization and biological activity of indole-2-carboxylic acid derivatives. (2015). Semantic Scholar.

- Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. (n.d.). PMC - NIH.

- Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents. (2023). NIH.

- The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (n.d.). MDPI.

- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). RSC Publishing.

- Basic mechanism of action for indole containing anti-lung cancer drugs. (2024). ResearchGate.

- Design, Synthesis, and Structure-Activity Relationship Study of Novel Indole-2-carboxamide Derivatives as Anti-inflammatory Agents for the Treatment of Sepsis. (2016). PubMed.

- Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents. (n.d.). PMC.

- Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. (2020). PubMed.

- Synthesis, Characterization and Antioxidant and Antimicrobial Properties of New Ester and Amide Derivatives of Indole-2-Carboxylic Acid. (n.d.). FABAD Journal of Pharmaceutical Sciences.

- Synthesis, characterization and antioxidant and antimicrobial properties of new ester and amide derivatives of indole-2-carboxylic acid. (n.d.). ResearchGate.

- Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB. (2024). PubMed.

- Design, synthesis, antimicrobial activity and structure-activity relationships of indole-2-carboxylic acid derivatives. (2026). ResearchGate.

- Recent Developments in the Synthesis and Anticancer Activity of Indole and its Derivatives. (n.d.). Sciforum.

- Phytochemicals in Food – Uses, Benefits & Food Sources. (n.d.). Ask Ayurveda.

- Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. (2022). PMC - NIH.

- Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. (n.d.). NIH.

- In Vitro DNA-Binding, Anti-Oxidant and Anticancer Activity of Indole-2-Carboxylic Acid Dinuclear Copper(II) Complexes. (n.d.). PMC - NIH.

- Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 2... (n.d.). OUCI.

- Indole-2-carboxylic acid derived mono and bis 1,4-disubstituted 1,2,3-triazoles: Synthesis, characterization and evaluation of anticancer, antibacterial, and DNA-cleavage activities. (2016). SciSpace.

- Design, Synthesis, and Structure-Activity Relationship Study of Novel Indole-2-carboxamide Derivatives as Anti-inflammatory Agents for the Treatment of Sepsis. (n.d.). Semantic Scholar.

- Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. (2022). PubMed.

Sources

- 1. ssjournals.co.in [ssjournals.co.in]

- 2. semanticscholar.org [semanticscholar.org]

- 3. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. dergi.fabad.org.tr [dergi.fabad.org.tr]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors [mdpi.com]

- 18. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 2… [ouci.dntb.gov.ua]

- 19. Design, Synthesis, and Structure-Activity Relationship Study of Novel Indole-2-carboxamide Derivatives as Anti-inflammatory Agents for the Treatment of Sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. semanticscholar.org [semanticscholar.org]

- 21. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

Exploring the Chemical Space of Indole-2,4-dicarboxylic Acid Analogs: A Technical Guide for Drug Discovery

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of bioactive natural products and clinically approved drugs.[1][2] Among the diverse array of indole derivatives, those featuring dicarboxylic acid functionalities present a compelling area for therapeutic exploration. This guide provides an in-depth technical exploration of the chemical space surrounding indole-2,4-dicarboxylic acid analogs. We will navigate the strategic design, synthesis, and biological evaluation of these compounds, offering a comprehensive resource for researchers, medicinal chemists, and drug development professionals. This document moves beyond a rigid recitation of protocols to provide a strategic framework, grounded in scientific principles and practical insights, for unlocking the therapeutic potential of this promising class of molecules.

Introduction: The Rationale for Targeting Indole-2,4-dicarboxylic Acids

The indole nucleus is a privileged heterocyclic motif, conferring upon molecules the ability to interact with a wide range of biological targets. The addition of two carboxylic acid groups to this scaffold at the 2- and 4-positions creates a unique molecular architecture with several advantageous features for drug design. The dicarboxylate moiety can act as a powerful pharmacophore, engaging in key hydrogen bonding and electrostatic interactions within protein binding pockets. Furthermore, the presence of multiple functional groups on the indole ring provides a rich platform for combinatorial derivatization, allowing for the systematic exploration of structure-activity relationships (SAR).

The indole core itself is associated with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[3][4][5] By exploring analogs of indole-2,4-dicarboxylic acid, we aim to leverage these inherent biological predispositions while fine-tuning potency, selectivity, and pharmacokinetic properties through targeted chemical modifications.

Computational Exploration of the Chemical Space

Before embarking on extensive synthetic campaigns, in silico methods offer a powerful and resource-efficient means to navigate the vast chemical space of indole-2,4-dicarboxylic acid analogs. A well-designed computational workflow can prioritize synthetically accessible compounds with a higher probability of biological activity.

Virtual Screening Workflow

A typical virtual screening cascade for identifying potential inhibitors of a specific enzyme, such as a kinase, is outlined below.[6][7] This workflow can be adapted for various biological targets.

To achieve the desired 2,4-dicarboxylic acid, a starting material such as 2-methyl-3-nitrobenzoic acid could be envisioned. The methyl group would participate in the condensation with diethyl oxalate to form the C2-carboxylate, while the existing carboxylic acid at the C4-position would be carried through the synthesis.

Site-Selective Functionalization

Once the indole-2,4-dicarboxylic acid core is synthesized, further diversification can be achieved through site-selective functionalization of the indole ring. Recent advances in C-H activation and functionalization provide powerful tools for modifying the benzene portion of the indole nucleus (C5, C6, and C7 positions). [3][5][8] Key Strategies for Site-Selective Functionalization:

-

Directed Metalation: The use of directing groups on the indole nitrogen can facilitate metal-catalyzed C-H functionalization at specific positions. [5][8]* Halogenation and Cross-Coupling: Selective halogenation of the indole ring, followed by palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allows for the introduction of a wide range of substituents.

Analog Synthesis Workflow

The following workflow illustrates a general strategy for generating a library of indole-2,4-dicarboxylic acid analogs.

Experimental Screening and Biological Evaluation

Following the synthesis of a focused library of analogs, a tiered screening approach is employed to identify compounds with the desired biological activity.

In Vitro Anticancer Activity Screening

A common initial step in cancer drug discovery is to screen compounds against a panel of human cancer cell lines. [9][10] Protocol: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

-

Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the indole-2,4-dicarboxylic acid analogs for a specified period (e.g., 72 hours). Include a vehicle control and a positive control (a known cytotoxic agent).

-

Viability Assessment:

-

MTT Assay: Add MTT reagent to each well and incubate. Solubilize the formazan crystals and measure the absorbance.

-

CellTiter-Glo® Assay: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. [11]4. Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) for each compound, which is the concentration that reduces cell viability by 50%.

-

Table 1: Representative Data from an In Vitro Anticancer Screen

| Compound ID | Cell Line | IC₅₀ (µM) |

| Analog-1 | MCF-7 (Breast) | 5.2 |

| Analog-1 | A549 (Lung) | 8.9 |

| Analog-2 | MCF-7 (Breast) | > 50 |

| Analog-2 | A549 (Lung) | > 50 |

| Doxorubicin | MCF-7 (Breast) | 0.1 |

| Doxorubicin | A549 (Lung) | 0.3 |

Antimicrobial Activity Screening

The minimum inhibitory concentration (MIC) is the standard metric for assessing the in vitro activity of an antimicrobial agent. [2][12] Protocol: Broth Microdilution MIC Assay [1]

-

Compound Preparation: Prepare a serial two-fold dilution of each indole-2,4-dicarboxylic acid analog in a 96-well microtiter plate containing appropriate growth medium.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) corresponding to a 0.5 McFarland standard. [2]3. Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

-

Incubation: Incubate the plates at the appropriate temperature and duration for the test organism (e.g., 37°C for 18-24 hours).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

HIV-1 Integrase Inhibition Assay

Given that some indole-2-carboxylic acid derivatives have shown activity as HIV-1 integrase inhibitors, this is a relevant target for indole-2,4-dicarboxylic acid analogs. [9]Commercially available assay kits provide a standardized method for this evaluation. [13][14][15] Protocol: HIV-1 Integrase Assay (ELISA-based) [13][16]

-

Plate Coating: A 96-well plate is coated with a donor substrate DNA.

-

Integrase Binding: Recombinant HIV-1 integrase is added to the wells and allowed to bind to the donor DNA.

-

Inhibitor Addition: The indole-2,4-dicarboxylic acid analogs are added to the wells at various concentrations.

-

Strand Transfer Reaction: A target substrate DNA is added, and the integrase catalyzes the strand transfer reaction.

-

Detection: The integrated target DNA is detected using a specific antibody conjugated to an enzyme (e.g., HRP), which generates a colorimetric signal.

-

Data Analysis: The IC₅₀ value is determined by measuring the concentration of the compound that inhibits 50% of the integrase activity.

Data Analysis and Structure-Activity Relationship (SAR) Interpretation

The data generated from the biological screens are analyzed to establish SAR. This involves correlating the structural modifications of the analogs with their biological activity.

Key Considerations for SAR Analysis:

-

Substitution Patterns: How do different substituents at various positions on the indole ring affect activity?

-

Electronic Effects: Do electron-donating or electron-withdrawing groups enhance or diminish activity?

-

Steric Effects: How does the size and shape of the substituents impact binding to the target?

-

Lipophilicity: What is the optimal balance between lipophilicity and hydrophilicity for cell permeability and target engagement?

The insights gained from SAR analysis guide the design of the next generation of analogs in an iterative process of drug discovery.

Conclusion

The exploration of the chemical space of indole-2,4-dicarboxylic acid analogs represents a promising frontier in the quest for novel therapeutic agents. By integrating computational design, versatile synthetic strategies, and robust biological evaluation, researchers can systematically navigate this space to identify compounds with potent and selective activity against a range of diseases. This guide provides a foundational framework to empower scientists in this endeavor, fostering innovation and accelerating the discovery of the next generation of indole-based medicines.

References

-

From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. Accounts of Chemical Research. [Link]

-

Transition-metal-catalyzed site-selective C7-functionalization of indoles: advancement and future prospects. Chemical Communications. [Link]

-

Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. RSC Publishing. [Link]

-

Synthesis, characterization and biological activity of indole-2-carboxylic acid derivatives. Scholar Science Journals. [Link]

-

From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. Sci-Hub. [Link]

-

In vitro assays. Pharmatest Services. [Link]

-

From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds. ResearchGate. [Link]

-

Synthesis of indoles. Organic Chemistry Portal. [Link]

-

Reissert indole synthesis. Wikipedia. [Link]

-

Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository. [Link]

-

One‐Pot Synthesis of Polysubstituted Indoles via the Indium‐Promoted Regioselective Hydrohydrazination of Terminal Alkynes. Wiley Online Library. [Link]

-

Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Nature Protocols. [Link]

-

A facile route to polysubstituted indoles via three-component reaction of 2-ethynylaniline, sulfonyl azide, and nitroolefin. Semantic Scholar. [Link]

-

Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. Institute for Collaborative Biotechnologies. [Link]

-

Leimgruber–Batcho indole synthesis. Wikipedia. [Link]

-

A General and Scalable Synthesis of Polysubstituted Indoles. MDPI. [Link]

-

Virtual screening workflow for glycogen synthase kinase 3β inhibitors: convergence of ligand-based and structure-based approaches. PMC. [Link]

-

Schematic workflow is summarizing the virtual screening of kinase inhibitors. ResearchGate. [Link]

-

In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]

-

Virtual Target Screening: Validation Using Kinase Inhibitors. PMC. [Link]

-

(PDF) Leimgruber–Batcho Indole Synthesis. ResearchGate. [Link]

-

Versatile variation on the Fischer indole synthesis. RSC Blogs. [Link]

-

In Vitro Assays to Study The Hallmarks of Cancer. QIMA Life Sciences. [Link]

-

Reissert indole synthesis | Request PDF. ResearchGate. [Link]

-

Cancer Cell-Based Assays. Charles River Laboratories. [Link]

-

the leimgruber-batcho indole synthesis. HETEROCYCLES. [Link]

-

Fischer indole synthesis. Wikipedia. [Link]

-

Procedure for the Synthesis of Polysubstituted Carbazoles from 3-Vinyl Indoles. Organic Letters. [Link]

-

Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines. Organic & Biomolecular Chemistry. [Link]

-

Dramatically improving hit rates with a modern virtual screening workflow. Schrödinger. [Link]

-

New 3H-Indole Synthesis by Fischer's Method. Part I. MDPI. [Link]

-

Batcho–Leimgruber indole synthesis. Semantic Scholar. [Link]

-

Reissert-Indole-Synthesis.pdf. ResearchGate. [Link]

-

Reissert Indole Synthesis. Organic Reactions. [Link]

-

A) Summary of the virtual screening workflow. B) Predicted binding.... ResearchGate. [Link]

-

Synthesis and Chemistry of Indole. SlideShare. [Link]

-

Docking Analysis in Research for Novel Enzyme Inhibitors. Encyclopedia.pub. [Link]

-

HIV-1 Integrase Assay Kit. LabNet Biotecnica. [Link]

-

Molecular docking of enzyme inhibitors: A computational tool for structure-based drug design | Request PDF. ResearchGate. [Link]

-

Molecular Docking: A powerful approach for structure-based drug discovery. PMC. [Link]

Sources

- 1. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Transition-metal-catalyzed site-selective C7-functionalization of indoles: advancement and future prospects - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]